![molecular formula C21H19NO6 B14272844 9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one CAS No. 161493-22-7](/img/structure/B14272844.png)
9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of multiple methoxy groups and a fused furoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . This reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired furoquinoline compound . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced furoquinoline derivatives.
Substitution: Formation of substituted furoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties and its ability to interact with specific molecular targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Molecular docking studies have shown that it can bind to the active sites of certain proteins, influencing their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Compounds with similar structural features and potential anti-cancer properties.
Tetrahydroisoquinoline-Alkaloid Analogs: Compounds with related chemical structures and biological activities.
Uniqueness
9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one is unique due to its fused furoquinoline ring system and multiple methoxy groups, which contribute to its distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in medicinal chemistry further highlight its significance in scientific research.
Propriétés
Numéro CAS |
161493-22-7 |
|---|---|
Formule moléculaire |
C21H19NO6 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C21H19NO6/c1-24-15-6-5-11(7-16(15)25-2)19-12-8-17(26-3)18(27-4)9-13(12)22-14-10-28-21(23)20(14)19/h5-9H,10H2,1-4H3 |
Clé InChI |
KTVJYIOBEVGDNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C(=NC4=CC(=C(C=C42)OC)OC)COC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


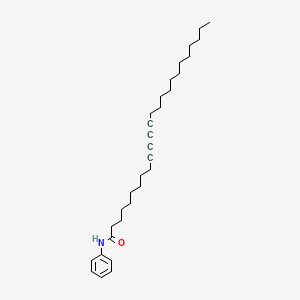
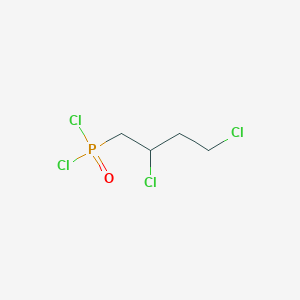
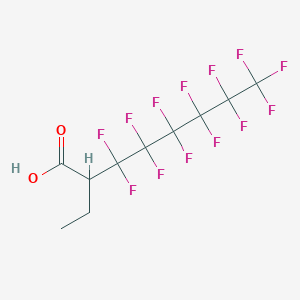
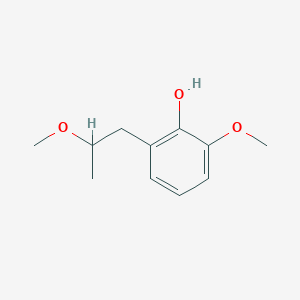
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
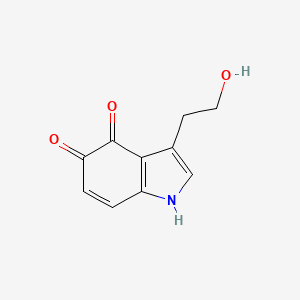
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
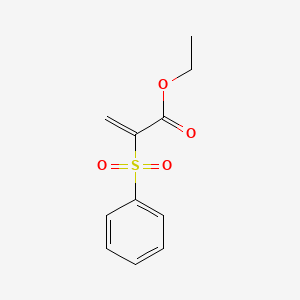
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)


![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
